molecular formula C10H10N2 B1230282 2-Ethylquinazoline CAS No. 6141-05-5

2-Ethylquinazoline

Cat. No.: B1230282
CAS No.: 6141-05-5
M. Wt: 158.2 g/mol
InChI Key: ASVSCPGASITWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6141-05-5

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

2-ethylquinazoline

InChI

InChI=1S/C10H10N2/c1-2-10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3

InChI Key

ASVSCPGASITWDJ-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C=N1

Canonical SMILES

CCC1=NC2=CC=CC=C2C=N1

64828-47-3

Synonyms

N-(10)-ethylquinazoline

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2-Formyl-phenyl)-propionamide (1.65 g, 9.3 mmol) was combined with ammonia (24 mL, 2M solution in methanol) in a flask fitted with a condenser and stopper with a needle to vent. The reaction was heated to 100° C. for 1 day. The reaction mixture was concentrated in vacuo to yield the crude product as an orange oil (1.47 g, 100%). This product was used without further purification. 1H NMR (400 MHz, CDCl3) δ 9.36 (s, 1H), 7.99 (d, J=10.0 Hz, 1H), 7.89 (m, 2H), 7.60 (t, J=8.1 Hz, 1H), 3.16 (q, J=7.6 Hz, 2H), 1.47 (t, J=7.6 Hz, 3H); HPLC ret. time 0.61 min, 10-99% CH3CN, 5 min run; ESI-MS m/z 159.0 (MH+).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of the title compound from Step A (1.4 g, 7.9 mmol) and 2M ammonia in methanol (40 ml, 80 mmol) was heated at 80° C. in a flask stoppered with a septa and vented with a 21 gauge needle, overnight. The mixture was cooled and evaporated to afford the title compound 1.39 g (100%). 1H NMR (CDCl3): 1.50 (t, J 7.6 Hz, 3H), 3.19 (q, J 7.6 Hz, 2H), 7.60 (d, J 7.4 Hz, 1H), 7.90 (m, 2H), 7.99 (d, J 8.5 Hz, 1H), 9.37 (d, J 8.5 Hz, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.